2-(Bromomethyl)naphthalene-7-acetic acid CAS number and molecular weight
2-(Bromomethyl)naphthalene-7-acetic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Bromomethyl)naphthalene-7-acetic acid, a specialized naphthalene derivative with potential applications in medicinal chemistry and materials science. Due to its likely status as a novel or non-commercial compound, this document synthesizes information from related, well-characterized molecules to propose a synthetic pathway and predict its physicochemical properties and reactivity. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and similar bifunctional naphthalene compounds.
Compound Identification and Properties
As of the latest literature review, a specific CAS number for 2-(Bromomethyl)naphthalene-7-acetic acid has not been assigned, indicating its probable absence from major chemical catalogs. However, its molecular identity can be precisely defined by its structure.
Molecular Structure:
Caption: Chemical structure of 2-(Bromomethyl)naphthalene-7-acetic acid.
Based on this structure, the following molecular properties have been calculated:
| Property | Value |
| Molecular Formula | C₁₃H₁₁BrO₂ |
| Molecular Weight | 279.13 g/mol |
| IUPAC Name | (7-(Bromomethyl)naphthalen-2-yl)acetic acid |
Proposed Synthetic Pathway
The synthesis of 2-(Bromomethyl)naphthalene-7-acetic acid can be envisioned through a multi-step process, likely commencing from a readily available naphthalene derivative. A plausible and logical starting material is 2,7-dimethylnaphthalene. The proposed pathway involves the selective oxidation of one methyl group, followed by the benzylic bromination of the other.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 2-(Bromomethyl)naphthalene-7-acetic acid.
Step-by-Step Experimental Protocol
Step 1: Selective Oxidation of 2,7-Dimethylnaphthalene
The initial and most critical step is the selective oxidation of one of the two methyl groups of 2,7-dimethylnaphthalene to a carboxylic acid. This can be a challenging transformation due to the similar reactivity of the two methyl groups. However, by carefully controlling the stoichiometry of the oxidizing agent, a mono-oxidized product can be favored.
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Protocol:
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In a reaction vessel, dissolve 2,7-dimethylnaphthalene in a suitable solvent such as acetic acid or a mixture of acetic acid and water.
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Add a controlled amount (slightly less than one equivalent) of a strong oxidizing agent, for instance, potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Heat the reaction mixture under reflux for several hours while monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture and quench the excess oxidant (e.g., with sodium bisulfite for KMnO₄).
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Acidify the solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
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Filter the precipitate, wash with cold water, and dry to yield crude 7-methylnaphthalene-2-carboxylic acid. Purification can be achieved by recrystallization.
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Step 2: Esterification of 7-Methylnaphthalene-2-carboxylic acid
To protect the carboxylic acid group during the subsequent bromination step and to improve solubility, it is converted to its methyl ester.
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Protocol:
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Suspend 7-methylnaphthalene-2-carboxylic acid in an excess of methanol.
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Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).
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Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
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Cool the reaction mixture and neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
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Extract the methyl ester with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain methyl 7-methylnaphthalene-2-carboxylate.
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Step 3: Benzylic Bromination
The benzylic methyl group is then selectively brominated. N-Bromosuccinimide (NBS) in the presence of a radical initiator is the reagent of choice for this transformation to avoid electrophilic aromatic substitution on the naphthalene ring.[1]
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Protocol:
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Dissolve methyl 7-methylnaphthalene-2-carboxylate in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
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Add one equivalent of N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
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Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
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Monitor the reaction by TLC. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface.
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Cool the reaction mixture and filter off the succinimide.
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Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude methyl 7-(bromomethyl)naphthalene-2-carboxylate.
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Step 4: Hydrolysis of the Ester
The final step is the hydrolysis of the methyl ester back to the carboxylic acid to yield the target compound.
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Protocol:
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Dissolve the crude methyl 7-(bromomethyl)naphthalene-2-carboxylate in a mixture of an organic solvent (e.g., tetrahydrofuran or methanol) and water.
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Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
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Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).
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Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the final product.
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Filter the solid, wash with cold water, and dry under vacuum to obtain 2-(Bromomethyl)naphthalene-7-acetic acid.
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Predicted Physicochemical Properties and Reactivity
The properties of 2-(Bromomethyl)naphthalene-7-acetic acid are predicted based on its constituent functional groups and the known properties of similar compounds like naphthalene acetic acids and bromomethylnaphthalenes.[2][3]
| Property | Predicted Value/Characteristic |
| Appearance | Likely a white to off-white crystalline solid. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as ethanol, acetone, and THF.[4][5] |
| Melting Point | Expected to be a relatively high-melting solid due to the rigid aromatic core and hydrogen bonding capability of the carboxylic acid. |
| Reactivity | Bromomethyl Group: Highly reactive towards nucleophiles, making it a good substrate for substitution reactions to introduce various functional groups.[1] |
| Carboxylic Acid Group: Can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction. | |
| Potential Applications | As a bifunctional molecule, it can serve as a linker in the synthesis of polymers, metal-organic frameworks (MOFs), or as a building block for complex pharmaceutical agents. The naphthalene acetic acid moiety suggests potential as a plant growth regulator.[6][7] |
Safety and Handling
While specific toxicity data for 2-(Bromomethyl)naphthalene-7-acetic acid is unavailable, precautions should be taken based on the reactivity of its functional groups.
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Bromomethyl Group: Compounds containing a bromomethyl group are often lachrymatory and skin irritants. They are alkylating agents and should be handled with care.[8]
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Carboxylic Acid Group: The acidic nature of the compound may cause irritation to the skin and eyes.
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General Handling: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2-(Bromomethyl)naphthalene-7-acetic acid represents a versatile, bifunctional building block with significant potential in various fields of chemical research. Although not commercially available, this guide provides a robust, proposed synthetic pathway and a predictive overview of its properties. The presented protocols and data are intended to empower researchers to synthesize and explore the applications of this and related naphthalene derivatives, fostering innovation in drug discovery and materials science.
References
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Exploring the Synthesis and Reactions of 2-(Bromomethyl)naphthalene. NINGBO INNO PHARMCHEM CO.,LTD.
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Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. MDPI.
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What Is Naphthalene Acetic Acid?. Wuhan Fortuna Chemical Co., Ltd.
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2-(Bromomethyl)naphthalene | 939-26-4. ChemicalBook.
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1-(Bromomethyl)naphthalene. Chem-Impex.
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Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis. Scientific Research Publishing.
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1-Naphthaleneacetic acid | 86-87-3. ChemicalBook.
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2-(Bromomethyl)naphthalene 96 939-26-4. Sigma-Aldrich.
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1-Naphthaleneacetic acid. Wikipedia.
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2-Bromomethylnaphthalene | C11H9Br | CID 70320. PubChem.
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Naphthalene acetic acid NAA is not only a rooting agent but also has other functions. King Quenson.
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